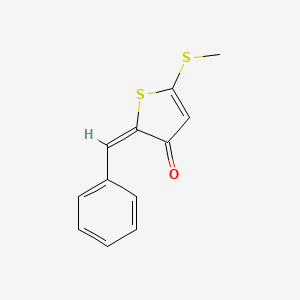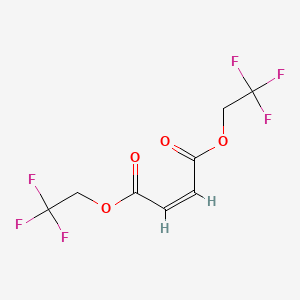
3-AMINOPYRIDINE-D6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminopyridine-D6 (3-AP-D6) is a synthetic compound consisting of a pyridine ring with an amino group and a deuterium atom attached. It is a derivative of 3-aminopyridine (3-AP) and is used in a variety of applications, such as pharmaceuticals, drug discovery, and molecular biology. 3-AP-D6 is a useful tool for studying the structure and function of proteins and other macromolecules. In addition, it is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
科学的研究の応用
Chemosensor for Metal Detection
3-AMINOPYRIDINE-D6 has been used in the development of a sensitive and selective chemosensor for the detection of Cu (II), Al (III), and Fe (III) ions . This application is particularly relevant for environmental, biological, and industrial applications where the detection of these metal ions is crucial .
Fluorescent Properties
The compound has fluorescent properties, which have been studied for their potential use in “click and probing” applications . This involves the use of aminopyridine as a scaffold for a biological probe, which can be used for the detection and imaging of biological signaling .
N-Monoalkylation
3-AMINOPYRIDINE-D6 can undergo N-monoalkylation, a chemical reaction that involves the addition of an alkyl group . This process is significant in the synthesis of various chemical compounds .
Environmental Monitoring
Due to its ability to detect certain metal ions, 3-AMINOPYRIDINE-D6 can be used in environmental monitoring. For instance, it can be used to detect the presence of aluminum in antiperspirant deodorants .
Industrial Applications
In industrial settings, 3-AMINOPYRIDINE-D6 can be used to detect the presence of certain metals. This is particularly useful in industries where these metals are used or produced, allowing for effective monitoring and management .
Biological Applications
The “clicking-and-probing” experiment of 3-AMINOPYRIDINE-D6 on BSA protein showed the potential of aminopyridine as a scaffold of a biological probe . This has implications for the study of proteins and other biomolecules .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-AMINOPYRIDINE-D6 involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "Pyridine-D6", "Hydrogen gas", "Ammonia gas", "Sodium metal", "Ethanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Reduction of Pyridine-D6 with hydrogen gas in the presence of a palladium catalyst to form 3-pyridyl-D6", "Step 2: Treatment of 3-pyridyl-D6 with ammonia gas in ethanol to form 3-aminopyridine-D6", "Step 3: Purification of 3-aminopyridine-D6 by treatment with hydrochloric acid and subsequent neutralization with sodium hydroxide" ] } | |
CAS番号 |
1219805-61-4 |
製品名 |
3-AMINOPYRIDINE-D6 |
分子式 |
C5D6N2 |
分子量 |
100.15 |
同義語 |
3-AMINOPYRIDINE-D6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate](/img/structure/B1141618.png)


![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)



